molecular formula C15H18ClN5OS B7119901 N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

Cat. No.: B7119901
M. Wt: 351.9 g/mol
InChI Key: PXLTZZBMGYGLJI-UHFFFAOYSA-N
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Description

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide is a complex organic compound that features a unique combination of functional groups, including a chlorothiophene ring, a pyrimidine ring, and a piperazine moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Properties

IUPAC Name

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClN5OS/c16-13-3-2-12(23-13)4-7-19-15(22)21-10-8-20(9-11-21)14-17-5-1-6-18-14/h1-3,5-6H,4,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXLTZZBMGYGLJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC=N2)C(=O)NCCC3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common approach includes the following steps:

    Preparation of 5-chlorothiophene-2-carboxylic acid: This can be achieved through the chlorination of thiophene-2-carboxylic acid using reagents such as thionyl chloride.

    Formation of 5-chlorothiophene-2-yl ethylamine: The carboxylic acid is then converted to the corresponding amine via reduction or amination reactions.

    Coupling with pyrimidine derivative: The 5-chlorothiophene-2-yl ethylamine is then coupled with a pyrimidine derivative under conditions that facilitate the formation of the piperazine ring, such as using a coupling reagent like HATU (O-(7-azabenzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the thiophene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogenation catalysts can be employed.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.

Scientific Research Applications

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies to understand its interaction with biological targets.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-N-((2S,5S,8R)-2,8-dimethyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenyl-1H-indole-2-carboxamide
  • 5-chloro-N-(2-(4-(2-oxopyridin-1(2H)-yl)benzamido)ethyl)thiophene-2-carboxamide

Uniqueness

N-[2-(5-chlorothiophen-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with a wide range of biological targets, making it a valuable compound in research and development.

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